Cas no 2287260-37-9 (2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
L'acido 2-[3-(2-fluoro-5-metilfenil)-1-biciclo[1.1.1]pentanil]-2-(fenilmetossicarbonilammino)acetico è un composto organico innovativo caratterizzato da una struttura biciclica unica e da un gruppo carbammato protetto. La presenza del gruppo fluorurato e del sostituente metilico nell'anello fenilico conferisce specificità sterica e elettronica, migliorando la selettività nelle reazioni. La funzionalità acida carbossilica e il gruppo amminico protetto lo rendono adatto per sintesi peptidiche e modifiche strutturali mirate. La sua architettura rigida del biciclo[1.1.1]pentano offre vantaggi nella progettazione di farmaci, favorendo interazioni recettoriali precise e migliorando il profilo farmacocinetico.
2287260-37-9 structure
Product Name:2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Numero CAS:2287260-37-9
MF:C22H22FNO4
MW:383.412789821625
CID:5943736
PubChem ID:137944934
Update Time:2025-07-09
2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6761561
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 2287260-37-9
- 2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
-
- Inchi: 1S/C22H22FNO4/c1-14-7-8-17(23)16(9-14)21-11-22(12-21,13-21)18(19(25)26)24-20(27)28-10-15-5-3-2-4-6-15/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26)
- Chiave InChI: QIKQLCVZBBQBNT-UHFFFAOYSA-N
- Sorrisi: FC1=CC=C(C)C=C1C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2
Proprietà calcolate
- Massa esatta: 383.15328635g/mol
- Massa monoisotopica: 383.15328635g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 598
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 75.6Ų
2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761561-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 0.05g |
$1513.0 | 2025-03-13 | |
| Enamine | EN300-6761561-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 0.1g |
$1585.0 | 2025-03-13 | |
| Enamine | EN300-6761561-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 0.25g |
$1657.0 | 2025-03-13 | |
| Enamine | EN300-6761561-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 0.5g |
$1728.0 | 2025-03-13 | |
| Enamine | EN300-6761561-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 1.0g |
$1801.0 | 2025-03-13 | |
| Enamine | EN300-6761561-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 2.5g |
$3530.0 | 2025-03-13 | |
| Enamine | EN300-6761561-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 5.0g |
$5221.0 | 2025-03-13 | |
| Enamine | EN300-6761561-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-37-9 | 95.0% | 10.0g |
$7742.0 | 2025-03-13 |
2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
2287260-37-9 (2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso